2-苄基色胺

概览

描述

Synthesis Analysis

The synthesis of 2-Benzyltryptamine and its derivatives has been explored through various chemical reactions, highlighting the versatility and the complexity of approaches needed to obtain these compounds. For instance, optically active tetrahydro-beta-carbolines, related to 2-Benzyltryptamine, were synthesized using an asymmetric Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid, showcasing the enantioselective synthesis routes possible for such compounds (Nishant V. Sewgobind et al., 2008). Additionally, methods for introducing various benzyl groups at the C-2 position of tryptamine through a two-step process involving the synthesis and ring-opening of β-carbolines have been described, demonstrating a mild and efficient route to derivatives of 2-Benzyltryptamine (Fariza Hadjaz et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Benzyltryptamine and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies on related compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, providing insights into the noncovalent interactions stabilizing these molecules and aiding in the understanding of their structural properties (Muhammad Ashfaq et al., 2021).

Chemical Reactions and Properties

2-Benzyltryptamine undergoes various chemical reactions that highlight its reactivity and the potential for functional modification. For example, the Pictet-Spengler reaction is a key method for synthesizing tetrahydro-beta-carbolines, indicating the compound's role in forming complex heterocyclic structures. The versatility in reactions, such as the benzylic ring-opening of aziridines, further underscores the compound's chemical utility and the breadth of its potential applications (Kangnan Li et al., 2017).

Physical Properties Analysis

The physical properties of 2-Benzyltryptamine derivatives, such as solubility, melting points, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and the specific substituents present on the benzyl and tryptamine moieties. Understanding these properties requires detailed experimental studies and computational analyses to predict behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 2-Benzyltryptamine, including its reactivity with different chemical agents and under various conditions, are central to its utility in synthetic chemistry. Its reactions with electrophiles, nucleophiles, and other reagents reveal the scope of its functionality and the potential for creating a wide array of derivative compounds with varying biological and physical properties.

科研应用

受体结合和功能活性

- 5-HT2受体结合和活性:已经研究了N-苄基色胺衍生物,包括2-苄基色胺,在人类5-HT2受体亚型的结合和功能活性。这些化合物在不同的5-HT2受体亚型上显示出不同程度的选择性和功效,对于潜在的致幻活性或在减重、勃起功能障碍、药物滥用或精神分裂症等疾病中的治疗用途具有重要意义(Toro-Sazo et al., 2019)。

合成和化学特性

- N-苄基色胺类似物的合成:N-苄基色胺衍生物的合成,包括2-苄基色胺,一直是研究的课题。这些合成的化合物对于药理学研究非常有价值,特别是在了解它们与5-羟色胺受体的结合方面(Tirapegui et al., 2014)。

潜在的治疗应用

- 治疗神经退行性疾病:一类苄基取代的卡巴酰化色胺衍生物,可能包括2-苄基色胺,已被研究用于治疗与胆碱酯酶活性相关的神经疾病。这些化合物可能是治疗阿尔茨海默病和帕金森病的潜在药物(Wu et al., 2022)。

神经药理学研究

- 5-HT2A受体拮抗作用和抑郁症:对5-HT2A受体拮抗剂的研究,可能包括2-苄基色胺类似物,在啮齿动物行为测定中显示出潜在的抗抑郁效果。这表明在治疗抑郁症方面可能有应用(Pandey et al., 2010)。

分析特性和鉴定

- 关于色胺的分析研究:对N-苄基取代色胺,包括2-苄基色胺的分析特性研究有助于了解它们的化学特性,这对于它们的鉴定和潜在的监管至关重要(Brandt et al., 2015)。

Safety And Hazards

未来方向

While specific future directions for 2-Benzyltryptamine are not detailed in the search results, the field of controlled drug delivery is a promising area of research . The use of substances like 2-Benzyltryptamine in the development of new drug delivery systems could be a potential future direction .

性质

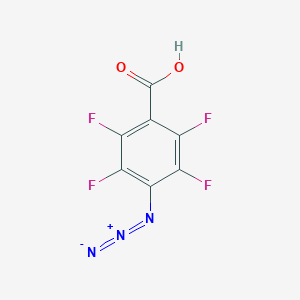

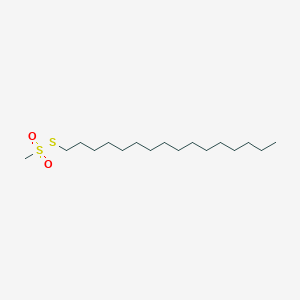

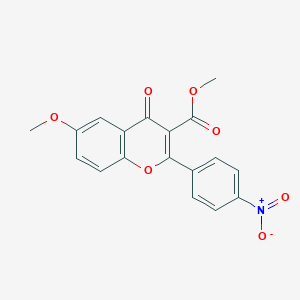

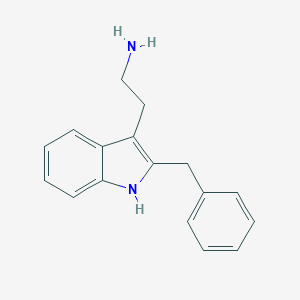

IUPAC Name |

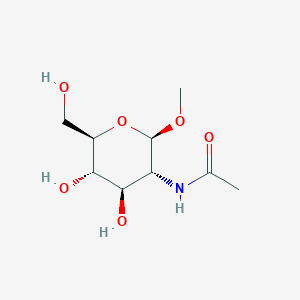

2-(2-benzyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOQIOPOYZGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355860 | |

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Benzyltryptamine | |

CAS RN |

22294-23-1 | |

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。